
5-Chloro-2-(trifluoromethyl)benzofuran
Overview
Description
5-Chloro-2-(trifluoromethyl)benzofuran: is a chemical compound with the molecular formula C9H4ClF3O and a molecular weight of 220.58 g/mol . . The presence of both chlorine and trifluoromethyl groups in its structure makes it a compound of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 5-Chloro-2-(trifluoromethyl)benzofuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that benzofuran derivatives, including 5-Chloro-2-(trifluoromethyl)benzofuran, exhibit significant anticancer activity. A study demonstrated that derivatives with trifluoromethyl substitutions showed outstanding activity against various cancer cell lines compared to standard treatments like doxorubicin . The structure-activity relationship (SAR) studies suggest that the presence of chlorine and trifluoromethyl groups enhances the anticancer efficacy of these compounds .
Antimicrobial Activity
Benzofuran compounds are also recognized for their antimicrobial properties. Compounds similar to this compound have been shown to possess antibacterial and antifungal activities. For instance, a series of synthesized benzofuran derivatives demonstrated potent activity against Mycobacterium tuberculosis and various fungal strains . The incorporation of chloro and trifluoromethyl groups has been linked to improved antimicrobial potency .
Pharmaceutical Applications
Drug Development
this compound has emerged as a promising scaffold for developing new drugs targeting cancer and infectious diseases. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, showing efficacy in preclinical models . Furthermore, the compound's unique structural features make it suitable for designing inhibitors targeting specific biological pathways involved in disease progression.
Case Studies
Several studies illustrate the compound's potential:
- A study on benzofuran derivatives indicated that those with trifluoromethyl substitutions exhibited significant inhibition of cancer cell growth in vitro, with IC50 values comparable to established chemotherapeutics .
- Another research effort highlighted the antimicrobial efficacy of benzofuran compounds against resistant strains of bacteria, suggesting their utility in treating drug-resistant infections .
Data Tables
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity , allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and electrostatic interactions , further influencing its biological activity .
Comparison with Similar Compounds
- 5-Bromo-2-(trifluoromethyl)benzofuran
- 5-Iodo-2-(trifluoromethyl)benzofuran
- 5-Chloro-2-(difluoromethyl)benzofuran
Uniqueness: 5-Chloro-2-(trifluoromethyl)benzofuran is unique due to the specific combination of the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Biological Activity
5-Chloro-2-(trifluoromethyl)benzofuran is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₄ClF₃O, with a molecular weight of approximately 220.58 g/mol. The compound features a benzofuran structure, characterized by a fused benzene and furan ring, with chlorine and trifluoromethyl groups that enhance its chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Key findings include:
- Antitumor Activity : Studies have demonstrated that derivatives of benzofuran, including this compound, show promising antitumor effects. For instance, in vitro studies revealed that this compound effectively inhibited the growth of lung (A-549) and cervical (HeLa) cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparative Studies
To better understand the unique properties of this compound, comparative studies with similar compounds have been conducted:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-2-(trifluoromethyl)benzofuran | Similar trifluoromethyl group but different halogen | Varying antitumor activity |
5-Iodo-2-(trifluoromethyl)benzofuran | Enhanced reactivity due to iodine substitution | Moderate activity |
5-Chloro-2-(difluoromethyl)benzofuran | Different halogen substitution | Lower potency |
These comparisons highlight the distinct biological profiles imparted by different halogen substitutions on the benzofuran scaffold.
Case Studies
Recent studies have focused on the synthesis and evaluation of various analogues of this compound. For example:
- Synthesis of Derivatives : A series of derivatives were synthesized and screened for their anticancer activity. One study reported that certain substituted analogues exhibited IC50 values significantly lower than those of doxorubicin, indicating their potential as effective anticancer agents .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies corroborated the experimental data showing potent inhibitory effects on cancer cell growth .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDGIJUWFIFHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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